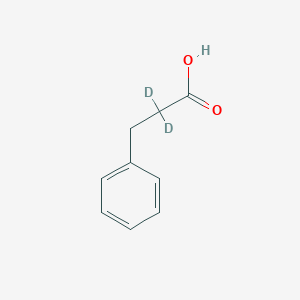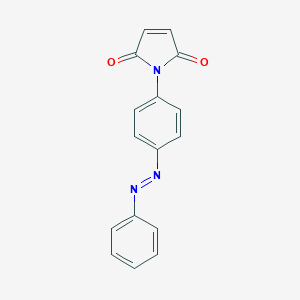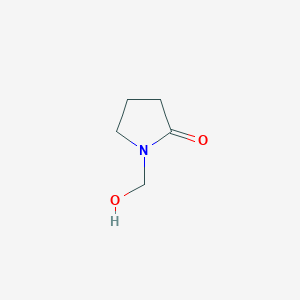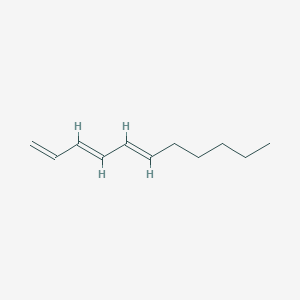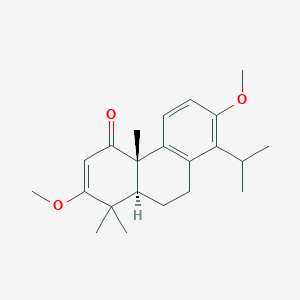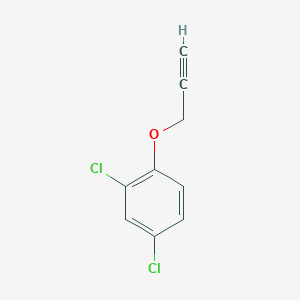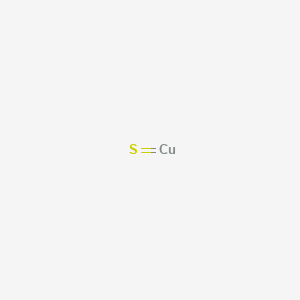
Copper(II) sulfide
Descripción general
Descripción
Copper(II) sulfide, also known as cupric sulfide, is represented by the chemical formula CuS . It is a black powder or lumps that is soluble in nitric acid but insoluble in water . It occurs as the mineral covellite and is an ionic compound . It is stable in air when it is dry but gets oxidized to copper sulfate by moisture in the air .
Synthesis Analysis
Copper(II) sulfide can be prepared by a reaction between molten sulfur and copper that is later followed by boiling in sodium hydroxide . The reaction is represented as: Cu + S = CuS . There are various synthetic routes used to produce Copper(II) sulfide nanostructures with varying morphologies .Molecular Structure Analysis
Copper(II) sulfide has a hexagonal crystal structure . The small-sized Copper(II) sulfide nanoparticles have the advantage to absorb efficiently in the near-infrared region (NIR) above 700 nm and the absorption can be tuned by altering their stoichiometries .Chemical Reactions Analysis
Copper(II) sulfide reacts with oxygen at a temperature of 300-500°C to form copper oxide and sulfur dioxide . The reaction is represented as: 2CuS + 3O2 = 2CuO + 2SO2 .Physical And Chemical Properties Analysis
Copper(II) sulfide has a molar mass of 95.606 g/mol . It appears as a black powder and has a melting point of 220°C, 428°F (decomposes) . It has a density of 4.6 g ml -1 at 25°C and is a solid at room temperature . It has a refractive index of 1.45 .Aplicaciones Científicas De Investigación
Fluorescence Probe Development for Hydrogen Sulfide Detection : Copper(II) sulfide's chemistry is utilized in the design of fluorescence probes for detecting hydrogen sulfide, which is important in biological research (Sasakura et al., 2011).
Biomedical Applications in Nanotechnology : Copper sulfide nanoparticles are explored for biomedical applications such as sensors, theranostics, and imaging, highlighting the material's versatile properties in the medical field (Goel, Chen, & Cai, 2014).
Energy Storage and Conversion Devices : Copper sulfide's multifunctional semiconductor properties make it suitable for applications in energy storage and electrochemical energy conversion, such as in supercapacitors and solar cells (Durga et al., 2018).
Optoelectronic and Thermoelectric Properties : The unique optoelectronic and thermoelectric properties of copper sulfides are leveraged in various applications, including photocatalysis and energy conversion (Roy & Srivastava, 2015).
Chemical Oxidation Processes : Copper(II) sulfide is used in the oxidation of sulfides to sulfoxides, demonstrating its role in chemical transformations (Velusamy et al., 2005).
Adsorption and Environmental Applications : The material's properties are utilized in adsorption processes, such as the removal of hydrogen sulfide from gas streams, showcasing its environmental applications (Huang, Chen, & Chu, 2006).
Safety And Hazards
Direcciones Futuras
Copper(II) sulfide nanostructures have enjoyed special attentiveness from researchers and scientists across the world owing to their complicated structure, peculiar composition and valency, attractive and panoramic morphologies, optical and electrical conductivity, less toxicity, and biocompatibility that can be exploited in advanced and technological applications . Research on Copper(II) sulfide nanostructures will continue to increase over the next few decades, and great opportunities lie ahead for potential biomedical applications of Copper(II) sulfide nanostructures .
Propiedades
IUPAC Name |
sulfanylidenecopper | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFPGXWASODCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Cu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuS | |
| Record name | copper(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper_monosulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316949 | |
| Record name | Covellite (CuS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Black solid; [Merck Index] | |
| Record name | Copper sulfide (CuS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cupric sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4549 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
0.000033 G/100 CC WATER @ 18 °C., Insoluble in water, ethanol, dilute acids and alkaline solutions, Virtually insoluble in water, but soluble in alkali cyanides and in aqueous ammonia solution with complex ion formation | |
| Record name | CUPRIC SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.76 | |
| Record name | CUPRIC SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Copper(II) sulfide | |
Color/Form |
Black powder or lumps, Black hexagonal crystals | |
CAS RN |
1317-40-4, 19138-68-2 | |
| Record name | Copper sulfide (CuS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1317-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Covellite (CuS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19138-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupric sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Covellite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019138682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(II) sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Copper sulfide (CuS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Covellite (CuS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601316949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5805 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



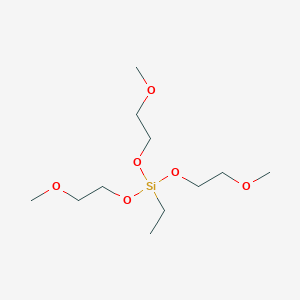
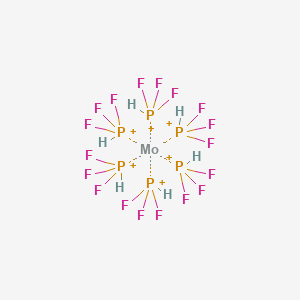
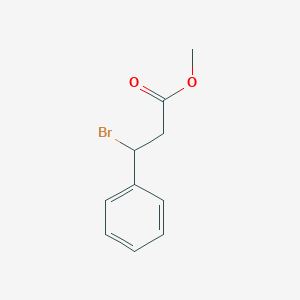
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
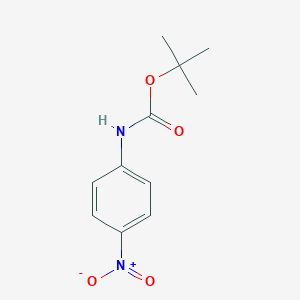
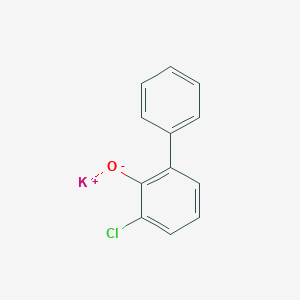
![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

